KNK437

Thermotolerance Hyperthermia HSP70

KNK437 is the preferred pan-HSP inhibitor for researchers requiring mechanistic precision. Unlike quercetin, it suppresses stress-induced HSP105/HSP70/HSP40 via HSF/HSE inhibition without confounding PKA/PKC/PTK off-target activity. Its unique dual AKT/HIF-1α targeting enables radioresistance studies impossible with other HSR inhibitors. Validated in vivo (200 mg/kg i.p.) with fractionated hyperthermia synergy and demonstrated CRC anti-metastatic activity via DNAJA1/CDC45 axis suppression. Ideal for thermotolerance, hypoxia, and colorectal cancer research. Research-use-only; not for human use.

Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
Cat. No. B1261401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKNK437
SynonymsKNK 437
KNK-437
KNK437
Molecular FormulaC13H11NO4
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C=O
InChIInChI=1S/C13H11NO4/c15-7-14-4-3-10(13(14)16)5-9-1-2-11-12(6-9)18-8-17-11/h1-2,5-7H,3-4,8H2
InChIKeyLZGGUFLRKIMBDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KNK437: A Benzylidene Lactam Pan-HSP Inhibitor for Cancer Biology and Stress Response Research


KNK437 (Heat Shock Protein Inhibitor I) is a synthetic benzylidene lactam compound that functions as a pan-inhibitor of stress-induced heat shock protein (HSP) synthesis, including HSP105, HSP70, and HSP40, without affecting constitutive HSP expression [1]. Unlike ATP-competitive HSP90 inhibitors, KNK437 acts upstream by inhibiting heat shock factor (HSF) activity and HSE-binding, thereby preventing the transcriptional induction of multiple cytoprotective HSPs in response to thermal, chemical, or hypoxic stress [2]. This mechanism confers a unique therapeutic window for sensitizing cancer cells to hyperthermia and radiotherapy without the compensatory HSP70 upregulation that limits the efficacy of other HSP inhibitors [3].

Why KNK437 Cannot Be Replaced by Quercetin or Other Generic HSP Inhibitors


The class of heat shock response (HSR) inhibitors includes several chemically and mechanistically distinct agents, each with unique selectivity profiles and limitations. The most commonly cited analog, the bioflavonoid quercetin, is often used interchangeably with KNK437 in literature due to their shared ability to suppress HSF activity and HSP induction. However, direct comparative studies reveal that KNK437 exhibits quantitatively greater potency in blocking thermotolerance acquisition, and critically, lacks the off-target kinase inhibition (PKA, PKC, PTK) inherent to quercetin . Other HSR inhibitors, such as triptolide (which acts via HSF1 transactivation inhibition) and KRIBB11 (an HSF1 inhibitor), do not possess the same documented in vivo synergy with fractionated hyperthermia or the unique dual AKT/HIF-1α targeting radiosensitization mechanism observed with KNK437 [1]. These functional and mechanistic distinctions render simple substitution scientifically invalid and potentially confounding for experimental outcomes.

KNK437: Quantified Differentiation Data for Procurement and Experimental Design


Superior Inhibition of Thermotolerance Compared to Quercetin in Human Cancer Cells

In a direct comparative study using PC-3 prostate cancer cells, KNK437 demonstrated significantly greater inhibition of thermotolerance acquisition than quercetin at equimolar concentrations. The effect of KNK437 was described as 'much greater than that of quercetin' in the original characterization paper [1]. Additionally, in PC-3 cells, both compounds exhibited dose-dependent inhibition of thermotolerance, but KNK437 more potently induced apoptotic cell death and caspase-3 activation following hyperthermia [2].

Thermotolerance Hyperthermia HSP70

Selective HSP Synthesis Inhibition Without Kinase Off-Target Activity

Unlike the common comparator quercetin, which is a broad-spectrum kinase inhibitor, KNK437 does not inhibit the activities of protein kinase A (PKA), protein kinase C (PKC), or protein tyrosine kinase (PTK) . This selectivity is a key differentiator, as quercetin's promiscuous kinase inhibition complicates the interpretation of experimental results and can introduce confounding variables in signaling studies.

Kinase Selectivity Off-target Effects Quercetin

In Vivo Synergy with Fractionated Hyperthermia in Murine Tumor Models

In a murine transplantable tumor model (SCC VII cells in C3H/He mice), KNK437 administered at 200 mg/kg (i.p.) did not exhibit single-agent antitumor activity, confirming its lack of intrinsic cytotoxicity and specificity for stress-induced responses. However, when combined with fractionated heat treatment at 44°C, the same dose of KNK437 enhanced the antitumor effects in a synergistic manner [1]. Pharmacokinetic analysis revealed that intratumoral KNK437 concentrations peaked 6 hours post-injection, correlating with maximal inhibition of Hsp72 synthesis when administered 6 hours before hyperthermia .

In Vivo Tumor Xenograft Hyperthermia

Abrogation of Hypoxia-Induced Radioresistance via Dual AKT/HIF-1α Targeting

KNK437 uniquely abrogates hypoxia-induced radioresistance through a dual mechanism: inhibition of AKT signaling and subsequent destabilization of HIF-1α, independent of its HSP inhibitory function. In MDA-MB-231 and T98G cancer cells under hypoxic conditions, KNK437 treatment reduced cell survival after ionizing radiation (IR) and completely abolished hypoxia-induced resistance to radiation [1]. This effect was not attributable to HSP inhibition, as IR and hypoxia did not induce HSPs in these cell lines, revealing a previously uncharacterized, HSP-independent radiosensitization mechanism not shared by other HSP inhibitors [2].

Radiosensitization Hypoxia HIF-1α

Dose-Dependent Inhibition of HSP105, HSP70, and HSP40 in Human Colon Carcinoma

KNK437 exhibits a dose-dependent inhibition of multiple inducible HSP family members. In COLO 320DM human colon carcinoma cells, KNK437 suppressed the heat shock-induced synthesis of HSP105, HSP70, and HSP40 [1]. At a concentration of 100 µM, KNK437 significantly inhibited thermotolerance in these cells after the first heat treatment . While a specific IC50 value for HSP inhibition is not uniformly reported across all sources, one vendor indicates an IC50 of approximately 1.8 µM for HSP40 inhibition .

HSP105 HSP70 HSP40 IC50

In Vivo Suppression of DNAJA1-Expressing Colorectal Tumor Growth and Metastasis

In a 2020 study, KNK437 significantly suppressed the growth of DNAJA1-expressing colorectal cancer (CRC) tumors in vivo. Furthermore, the combined treatment of KNK437 with 5-fluorouracil and oxaliplatin (5-FU/L-OHP) chemotherapy markedly reduced liver metastasis in a CRC model [1]. This study revealed that KNK437's antitumor activity in this context was mediated by downregulating DNAJA1 (Hsp40) and disrupting the DNAJA1/CDC45 axis, a mechanism distinct from its classical HSP70/HSP105 inhibition and not described for other HSR inhibitors like quercetin or triptolide.

Colorectal Cancer DNAJA1 Metastasis

Recommended KNK437 Applications Based on Validated Differentiation Data


Hyperthermia and Thermotolerance Studies in Oncology

KNK437 is the preferred chemical probe for investigating the role of inducible HSPs in thermotolerance and for evaluating hyperthermia as an adjuvant to conventional cancer therapies. Its superior potency over quercetin in blocking thermotolerance acquisition, combined with its lack of intrinsic cytotoxicity in non-stressed cells, makes it ideal for dissecting stress-specific survival pathways. The validated in vivo dosing regimen (200 mg/kg i.p. in mice) and documented synergy with fractionated heat treatment provide a reliable experimental framework [1].

Radiosensitization in Hypoxic Tumor Microenvironments

For researchers studying hypoxia-induced radioresistance, KNK437 offers a unique dual-targeting mechanism not available with other HSP inhibitors. Its ability to abrogate HIF-1α accumulation via AKT inhibition, independent of HSP suppression, makes it an essential tool for elucidating the interplay between stress response pathways and radiation sensitivity [2]. This application is particularly relevant for tumor biology studies where hypoxia is a confounding factor.

Colorectal Cancer Metastasis and DNAJA1/CDC45 Axis Research

Based on recent evidence, KNK437 is uniquely suited for studies targeting the DNAJA1/CDC45 axis in colorectal cancer. The compound's ability to downregulate DNAJA1 and suppress tumor growth and liver metastasis in vivo provides a specific, mechanistic rationale for its use in CRC research [3]. This application extends beyond general HSP inhibition and highlights KNK437's utility in pathway-specific oncology studies.

Selective HSP Inhibition Without Kinase Off-Target Confounds

In signaling studies where kinase pathway interference is a concern, KNK437 is the superior choice over quercetin. Its demonstrated lack of inhibition against PKA, PKC, and PTK ensures that observed biological effects are attributable solely to HSP inhibition, thereby enhancing experimental rigor and reducing false-positive results .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for KNK437

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.